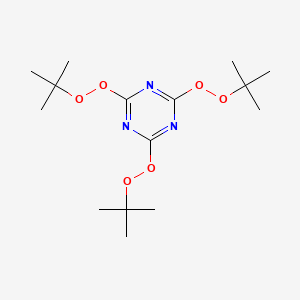
(4,5-Dichloro-6-oxopyridazin-1-yl)methyl 2-chloro-6-fluorobenzoate
Overview
Description
(4,5-Dichloro-6-oxopyridazin-1-yl)methyl 2-chloro-6-fluorobenzoate is a complex organic compound that belongs to the class of pyridazine derivatives Pyridazine is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dichloro-6-oxopyridazin-1-yl)methyl 2-chloro-6-fluorobenzoate typically involves multiple steps, starting with the preparation of the pyridazine core. One common method involves the reaction of 4,5-dichloropyridazine with appropriate reagents to introduce the oxo group at position 6. This is followed by the esterification of the resulting intermediate with 2-chloro-6-fluorobenzoic acid under suitable conditions, such as the presence of a base like potassium tert-butoxide in toluene .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(4,5-Dichloro-6-oxopyridazin-1-yl)methyl 2-chloro-6-fluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridazine ring can be substituted with other nucleophiles.
Reduction Reactions: The oxo group can be reduced to a hydroxyl group under suitable conditions.
Ester Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or toluene.
Reduction Reactions: Reagents like sodium borohydride or lithium aluminum hydride in solvents such as ethanol or tetrahydrofuran.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide in water or ethanol.
Major Products Formed
Substitution Reactions: Products with different substituents on the pyridazine ring.
Reduction Reactions: Hydroxyl derivatives of the compound.
Ester Hydrolysis: 2-chloro-6-fluorobenzoic acid and the corresponding alcohol.
Scientific Research Applications
(4,5-Dichloro-6-oxopyridazin-1-yl)methyl 2-chloro-6-fluorobenzoate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting enzymes or receptors involved in inflammatory and infectious diseases.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and as a probe to understand biological pathways involving pyridazine derivatives.
Mechanism of Action
The mechanism of action of (4,5-Dichloro-6-oxopyridazin-1-yl)methyl 2-chloro-6-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit enzymes like carbonic anhydrase, cyclooxygenase-2, and 5-lipoxygenase, which are involved in inflammatory processes . The compound’s structure allows it to bind to the active sites of these enzymes, thereby blocking their activity and reducing inflammation.
Comparison with Similar Compounds
Similar Compounds
4,5-Dichloro-6-oxopyridazin-1-yl)benzenesulfonamides: These compounds also contain the pyridazine core and exhibit similar biological activities, such as enzyme inhibition.
Pyridazine Derivatives: Other derivatives of pyridazine, such as those with different substituents at positions 4 and 5, can also exhibit similar properties.
Uniqueness
(4,5-Dichloro-6-oxopyridazin-1-yl)methyl 2-chloro-6-fluorobenzoate is unique due to the presence of both the pyridazine and benzoate moieties, which confer distinct chemical and biological properties. The combination of these two functional groups allows for a broader range of applications and interactions with biological targets compared to other pyridazine derivatives.
Properties
IUPAC Name |
(4,5-dichloro-6-oxopyridazin-1-yl)methyl 2-chloro-6-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl3FN2O3/c13-6-2-1-3-8(16)9(6)12(20)21-5-18-11(19)10(15)7(14)4-17-18/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKMSKROGZTBDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)OCN2C(=O)C(=C(C=N2)Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl3FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381737 | |
| Record name | (4,5-dichloro-6-oxopyridazin-1-yl)methyl 2-chloro-6-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
298188-08-6 | |
| Record name | (4,5-dichloro-6-oxopyridazin-1-yl)methyl 2-chloro-6-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70381737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















